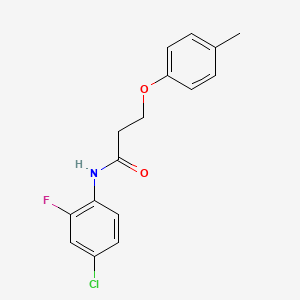
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide, also known as CFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMP belongs to the class of amide compounds and has a molecular weight of 329.84 g/mol.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been studied for its analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. This compound has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce pain sensation and improve motor function in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development. However, this compound has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide research. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide can be synthesized through a multi-step process. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 4-methylphenol to form 3-(4-methylphenoxy)-4-chloro-2-fluoroaniline. This intermediate is then reacted with propionic anhydride to form the final product, this compound.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJPWXNHYGOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)




